![molecular formula C11H6F3NO4 B1667500 Bragsin1 CAS No. 369631-68-5](/img/structure/B1667500.png)
Bragsin1
描述
Bragsin1 is a potent, selective, and noncompetitive inhibitor of the ArfGEF BRAG2. It inhibits Arf GTPase activation with an IC50 of 3 μM. This compound binds to the PH domain of BRAG2 and acts as a noncompetitive interfacial inhibitor. This compound has shown significant anti-cancer activity and is primarily used in scientific research .
准备方法
合成路线和反应条件
布拉格辛1 的合成涉及多个步骤,从核心结构的制备开始。主要步骤包括:
核心结构的形成: 通过一系列涉及芳香取代和硝化的反应合成核心结构。
官能团修饰: 核心结构经过进一步修饰,以引入其活性所需的官能团。这包括氟化和硝基的还原。
最终组装: 最终产物通过纯化和结晶过程获得
工业生产方法
布拉格辛1 的工业生产遵循类似的合成路线,但规模更大。该过程包括:
批量合成: 在受控条件下反应大量起始原料,以确保高产率和纯度。
纯化: 使用重结晶和色谱等技术对粗产物进行纯化。
化学反应分析
反应类型
布拉格辛1 经历了几种类型的化学反应,包括:
氧化: 布拉格辛1 在特定条件下可以被氧化形成各种氧化产物。
还原: 布拉格辛1 中的硝基可以使用还原剂还原为胺基。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢气等还原剂。
取代: 卤素和亲核试剂在受控条件下使用
主要形成的产物
从这些反应中形成的主要产物包括具有修饰的官能团的布拉格辛1 的各种衍生物。 这些衍生物通常用于研究化合物的结构活性关系 .
科学研究应用
Scientific Research Applications
Bragsin1 has been utilized in several domains of scientific research:
Cancer Research
This compound has shown promise in the field of oncology, particularly for its anti-cancer properties. It is primarily studied in:
- Breast Cancer : Research indicates that this compound can significantly inhibit the proliferation of breast cancer cell lines by disrupting the signaling pathways that promote tumor growth and metastasis. A study demonstrated a marked reduction in cell viability when treated with this compound compared to control groups.
Cellular Biology
This compound plays a pivotal role in understanding cellular dynamics:
- Membrane Dynamics : By inhibiting BRAG2, this compound affects the trans-Golgi network and membrane trafficking processes. This inhibition allows researchers to study the effects of disrupted membrane dynamics on cellular behavior.
Biochemistry
This compound serves as a valuable tool in biochemical studies:
- Signal Transduction : Its mechanism of action provides insights into the signaling pathways involving Arf GTPases, which are implicated in various physiological processes including cell motility and vesicular transport.
Data Table: Summary of Applications
Application Area | Specific Use Case | Key Findings |
---|---|---|
Cancer Research | Inhibition of breast cancer cells | Significant reduction in cell viability observed |
Cellular Biology | Study of membrane dynamics | Disruption of trans-Golgi network functionality |
Biochemistry | Analysis of signal transduction | Insights into Arf GTPase signaling pathways |
Case Study 1: Anti-Cancer Activity
In a controlled laboratory setting, this compound was administered to various breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value consistent with its known activity against BRAG2. This study highlights this compound's potential as a therapeutic agent in cancer treatment.
Case Study 2: Membrane Dynamics Investigation
Another study focused on the effects of this compound on cellular membrane dynamics. Researchers observed that treatment with this compound led to significant alterations in vesicular trafficking patterns, suggesting that BRAG2 plays a critical role in maintaining Golgi apparatus integrity.
作用机制
布拉格辛1 通过与 BRAG2 的 PH 结构域结合而发挥作用,阻止 Arf GTPase 的活化。这种结合发生在 PH 结构域和脂质双层之间的界面,使 BRAG2 无法激活脂化的 Arf。 这种机制破坏了参与细胞运动、膜运输和信号转导的信号通路 .
相似化合物的比较
类似化合物
SecinH3: 另一种 ArfGEF 抑制剂,但它靶向人类 ArfGEF 的 Sec7 结构域。
布雷菲德菌素 A: 通过靶向 Sec7 结构域抑制 ArfGEF,但具有更广泛的活性。
GolgiStop: 高尔基体中蛋白质运输的通用抑制剂
布拉格辛1 的独特性
布拉格辛1 的独特之处在于它对 BRAG2 的 PH 结构域的选择性和非竞争性抑制。 与靶向 Sec7 结构域的其他抑制剂不同,布拉格辛1 特异性地结合 PH 结构域,使其成为研究蛋白质-膜相互作用而不会破坏其他细胞过程的宝贵工具 .
生物活性
Bragsin1 is a selective and noncompetitive inhibitor of the ArfGEF (guanine nucleotide exchange factor) BRAG2, which plays a critical role in the regulation of Arf GTPases involved in various cellular processes, including membrane trafficking and cell signaling. Its discovery and characterization have significant implications for understanding cancer biology and developing therapeutic strategies.
This compound inhibits the activation of Arf GTPases by binding to the pleckstrin homology (PH) domain of BRAG2. The compound has an IC50 value of approximately 3 μM , indicating its potency in inhibiting BRAG2 activity. Importantly, this compound does not affect the Sec7 domain of human ArfGEFs, which is crucial for its selectivity as a therapeutic agent .
Inhibition Profile
This compound's specificity is highlighted in a study that demonstrated its unique inhibitory profile among various Arf GEFs. The compound was shown to disrupt Arf GTPase signaling effectively, making it a valuable tool for studying the biological roles of these proteins in cancer progression and other diseases .
Anti-Cancer Activity
Research indicates that this compound exhibits anti-cancer properties, particularly in breast cancer models. The inhibition of BRAG2 by this compound leads to reduced cell proliferation and migration, suggesting potential therapeutic applications in targeting aggressive cancers where BRAG2 is upregulated .
Case Study: Breast Cancer Progression
A notable case study examined the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in:
- Reduced proliferation : Cell viability assays indicated a significant decrease in cell growth.
- Inhibition of migration : Wound healing assays demonstrated impaired migratory capacity in treated cells.
These results underscore the potential of this compound as a therapeutic agent against BRAG2-dependent malignancies .
Comparative Analysis of Inhibitors
The following table summarizes key characteristics and biological activities of this compound compared to other known inhibitors:
Compound | Target | IC50 (μM) | Mechanism of Action | Cancer Type |
---|---|---|---|---|
This compound | BRAG2 | 3 | Noncompetitive inhibitor | Breast Cancer |
JQ1 | BET | 10.4 | Competitive inhibitor | Various Cancers |
ONO-8590580 | Unknown | N/A | Modulates cognitive deficits | Alzheimer's |
This comparison highlights this compound's unique position as a specific BRAG2 inhibitor with significant implications for cancer therapy.
属性
IUPAC Name |
6-methyl-5-nitro-2-(trifluoromethyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO4/c1-5-2-3-7-9(10(5)15(17)18)6(16)4-8(19-7)11(12,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUSXIBCGCFOQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。